
tert-Butyl 4-(((4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-yl)oxy)methyl)piperidine-1-carboxylate
Übersicht
Beschreibung
tert-Butyl 4-(((4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound with a molecular formula of C27H30FN3O7 This compound is known for its unique structure, which includes a piperidine ring, a quinoline moiety, and various functional groups such as fluoro, nitro, and methoxy groups
Vorbereitungsmethoden
The synthesis of tert-butyl 4-((4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-yloxy)methyl)piperidine-1-carboxylate involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methoxy group can be replaced with other groups through electrophilic aromatic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(((4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-yl)oxy)methyl)piperidine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Drug Discovery: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It acts as a catalyst in various chemical reactions, enhancing the reaction rate and selectivity
Wirkmechanismus
The mechanism of action of tert-butyl 4-((4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-yloxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, tert-butyl 4-((4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-yloxy)methyl)piperidine-1-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate: Lacks the quinoline moiety.
tert-Butyl 4-((4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-yloxy)methyl)piperidine-1-carboxylate: Similar structure but different functional groups
Eigenschaften
Molekularformel |
C27H30FN3O7 |
|---|---|
Molekulargewicht |
527.5 g/mol |
IUPAC-Name |
tert-butyl 4-[[4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-yl]oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C27H30FN3O7/c1-27(2,3)38-26(32)30-11-8-17(9-12-30)16-36-25-15-21-19(14-24(25)35-4)22(7-10-29-21)37-23-6-5-18(31(33)34)13-20(23)28/h5-7,10,13-15,17H,8-9,11-12,16H2,1-4H3 |
InChI-Schlüssel |
PYQNMENWNYSZBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC3=NC=CC(=C3C=C2OC)OC4=C(C=C(C=C4)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(3-fluoro-4-methyl-phenyl)-amine](/img/structure/B8284631.png)
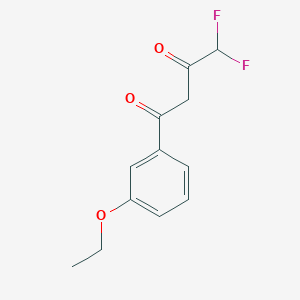
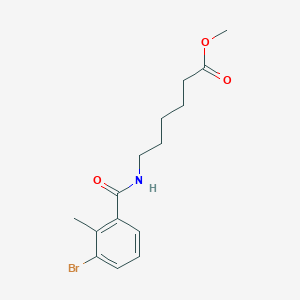
![Benzyl (2S,3aS,7aS)-1-{(2S)-2-[(tert-butyloxycarbonyl)-amino]-propionyl}-octahydro-1H-indole-2-carboxylate](/img/structure/B8284662.png)



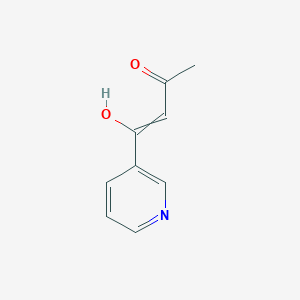
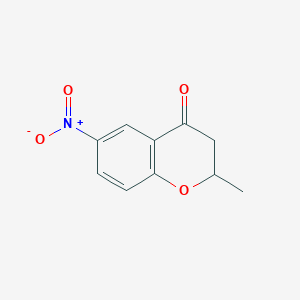
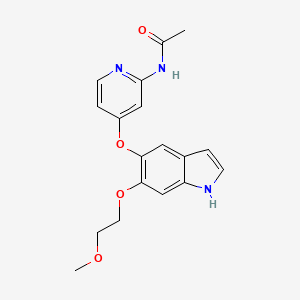
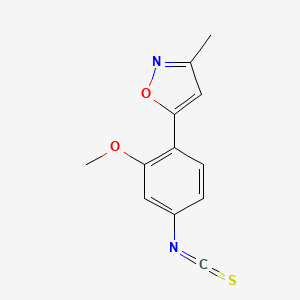
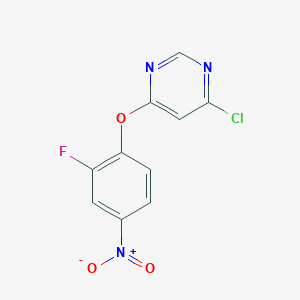

![[2-(2,5-Dichloro-pyrimidin-4-ylamino)-ethyl]-methanesulfonamide](/img/structure/B8284750.png)
